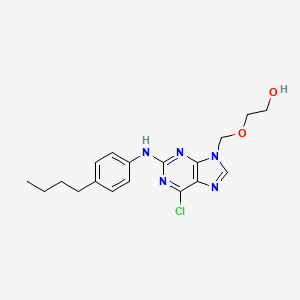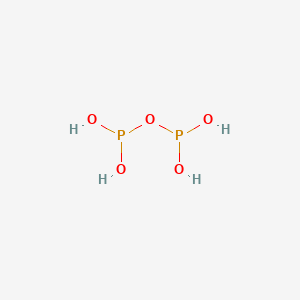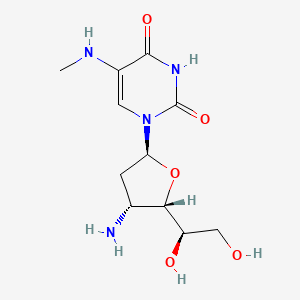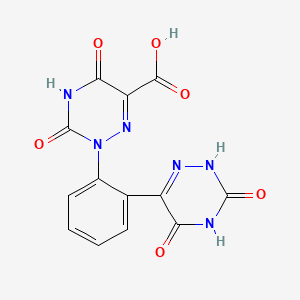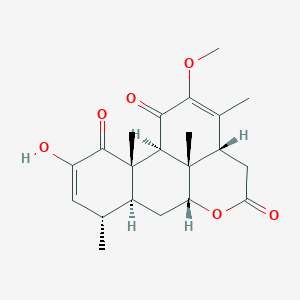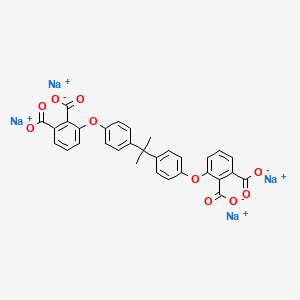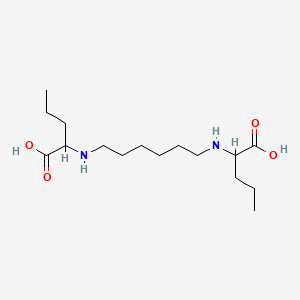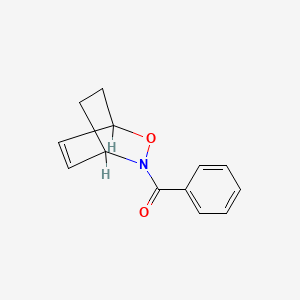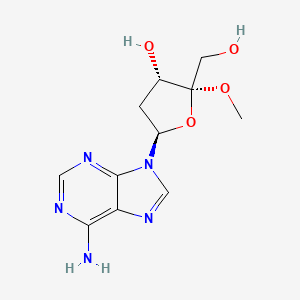
2'-Deoxy-4'-methoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-4’-methoxyadenosine: is a nucleoside analog that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group at the 4’ position and the absence of a hydroxyl group at the 2’ position on the ribose sugar, distinguishing it from its natural counterparts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-4’-methoxyadenosine typically involves the modification of nucleoside scaffolds. One common approach is the solid-phase synthesis, which utilizes phosphoramidite chemistry to attach a series of building blocks onto an oligonucleotide template . This method ensures high purity and yield of the desired product.
Industrial Production Methods
Industrial production of 2’-Deoxy-4’-methoxyadenosine can be achieved through multi-step chemical synthesis. The process often starts with the protection of functional groups, followed by selective introduction of the methoxy group at the 4’ position. The final steps involve deprotection and purification to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-4’-methoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the nucleoside.
Substitution: The methoxy group at the 4’ position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or methylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various functionalized nucleosides .
Aplicaciones Científicas De Investigación
2’-Deoxy-4’-methoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-4’-methoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2-methoxyadenosine: Similar in structure but with a methoxy group at the 2’ position.
4’-Methoxyadenosine: Lacks the deoxy modification at the 2’ position.
2’-Deoxyadenosine: Lacks the methoxy group at the 4’ position
Uniqueness
2’-Deoxy-4’-methoxyadenosine is unique due to the specific placement of the methoxy group at the 4’ position and the absence of a hydroxyl group at the 2’ position. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
140226-15-9 |
|---|---|
Fórmula molecular |
C11H15N5O4 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-11(3-17)6(18)2-7(20-11)16-5-15-8-9(12)13-4-14-10(8)16/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,11+/m0/s1 |
Clave InChI |
XGFWFQJCKGWHGK-MVKOHCKWSA-N |
SMILES isomérico |
CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |
SMILES canónico |
COC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


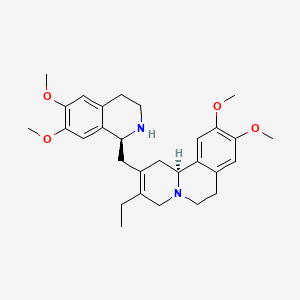
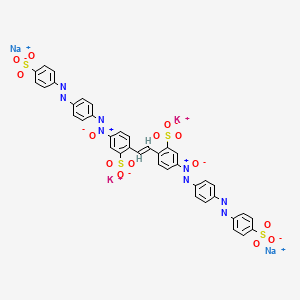

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
